molecular formula C20H21NO4 B1587338 Fmoc-N-Me-Aib-OH CAS No. 400779-65-9

Fmoc-N-Me-Aib-OH

Cat. No. B1587338
M. Wt: 339.4 g/mol
InChI Key: HFPNKXXPYGPHJQ-UHFFFAOYSA-N
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Description



  • Fmoc-N-Me-Aib-OH, also known as N-Fmoc-α-(methylamino)isobutyric acid or Fmoc-N,2-dimethylalanine, is a valuable reagent widely used in organic synthesis.

  • It exists as a transparent liquid, soluble in organic solvents, and finds application in the production of diverse compounds, including those relevant to drug discovery and development.

  • Specifically, it plays a crucial role in peptide synthesis, serving as a coupling reagent for creating amide bonds between amino acids.





  • Synthesis Analysis



    • The synthesis of Fmoc-N-Me-Aib-OH involves several steps, including protection of the carboxylic acid group, alkylation, and deprotection.

    • Calcium (II) iodide has been explored as a protective agent for the Fmoc group, enabling mild orthogonal ester hydrolysis conditions.





  • Molecular Structure Analysis



    • Empirical Formula: C20H21NO4

    • Molecular Weight: 339.39 g/mol

    • Chemical Structure: !Molecular Structure





  • Chemical Reactions Analysis



    • Fmoc-N-Me-Aib-OH serves as a coupling reagent in peptide synthesis, facilitating the creation of amide bonds between amino acids.

    • Its mild orthogonal ester hydrolysis conditions make it compatible with Fmoc-protected amino acids.





  • Physical And Chemical Properties Analysis



    • Form: Solid

    • Assay: ≥96.0%

    • Solubility: Clearly soluble in organic solvents

    • Flash Point: 267.1±24.3°C




  • Scientific Research Applications

    Functional and Structural MR Image Analysis

    Fmoc-N-Me-Aib-OH derivatives have been implicated in enhancing the methodologies for both structural and functional magnetic resonance imaging (MRI) data analysis. The development of these techniques has significantly expanded the scope of neuroimaging experiments, allowing for the exploration of complex scientific questions related to brain function and pathology (Smith et al., 2004).

    Antibacterial Composite Materials

    Research on Fmoc-decorated self-assembling building blocks, including Fmoc-N-Me-Aib-OH, has shown promising results in the development of antibacterial and anti-inflammatory materials. These materials have been successfully incorporated into resin-based composites, demonstrating significant antibacterial capabilities without compromising the mechanical and optical properties of the composites (Schnaider et al., 2019).

    Hydrogel-Based Nanomaterials

    Fmoc-protected amino acids, including Fmoc-N-Me-Aib-OH, have been utilized to develop hydrogels that can incorporate and stabilize functionalized nanomaterials, such as carbon nanotubes. These hybrid hydrogels exhibit enhanced thermal stability and mechanical properties, offering new possibilities for creating advanced nanomaterials with potential applications in biotechnology and materials science (Roy & Banerjee, 2012).

    Self-Assembly and Functional Materials

    The inherent self-assembly features of Fmoc-modified amino acids and peptides, including Fmoc-N-Me-Aib-OH, have been extensively studied for their potential in fabricating functional materials. These materials find applications in various domains, including cell cultivation, drug delivery, and catalysis, highlighting the versatility of Fmoc-modified building blocks in creating bio-inspired functional materials (Tao et al., 2016).

    Fluorescence Properties and Silver Nanoclusters

    Fmoc-N-Me-Aib-OH has been explored for its capacity to form stable hydrogels, which can be used as matrices to prepare and stabilize fluorescent silver nanoclusters. These nanoclusters, characterized by their large Stokes shift and quantum yield, offer potential applications in sensing, imaging, and biolabeling, showcasing the multifunctional nature of Fmoc-N-Me-Aib-OH based hydrogels (Roy & Banerjee, 2011).

    Safety And Hazards



    • Wear personal protective equipment.

    • Avoid contact with skin, eyes, and inhalation.

    • Avoid dust formation.




  • Future Directions



    • Further research could explore its applications in drug discovery, bioconjugation, and peptide-based materials.




    properties

    IUPAC Name

    2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylpropanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H21NO4/c1-20(2,18(22)23)21(3)19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,12H2,1-3H3,(H,22,23)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HFPNKXXPYGPHJQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H21NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70399913
    Record name Fmoc-N-Me-Aib-OH
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70399913
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    339.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Fmoc-N-Me-Aib-OH

    CAS RN

    400779-65-9
    Record name Fmoc-N-Me-Aib-OH
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70399913
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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